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molecular formula C17H28N4O4 B8500971 1-(9,10-Dihydroxydecyl)-3,7-dimethylxanthine CAS No. 156918-13-7

1-(9,10-Dihydroxydecyl)-3,7-dimethylxanthine

Cat. No. B8500971
M. Wt: 352.4 g/mol
InChI Key: OAYPVDLTONFWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05866576

Procedure details

A solution of 1-(9-decenyl)-3,7-dimethylxanthine (3.2 g, 10.1 mmol), 4-methylmorpholine-N-oxide (1.41 g, 12 mmol) and a 2.5% solution in t-butanol of osmium tetroxide (3 drops) in acetone (40 mL) and water (10 mL) was stirred for 24 hours. Following addition of 5 mL of a saturated solution of sodium dithionite and an additional 15 minutes of stirring, the reaction product was extracted with 25% ethanol/dichloromethane (4×50 mL). The combined organic portions were dried over sodium sulfate. The solvents were evaporated to a give a white solid residue. Upon recrystallization of the residue in ethanol, 3.30 g (93% yield) 1-(9,10-dihydroxydecyl)-3,7-dimethylxanthine (inventive compound no. 1564) were obtained.
Name
1-(9-decenyl)-3,7-dimethylxanthine
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
saturated solution
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:11]1[C:20](=[O:21])[C:19]2[N:18]([CH3:22])[CH:17]=[N:16][C:15]=2[N:14]([CH3:23])[C:12]1=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]CC=C.C[N+]1([O-])CC[O:28]CC1.S(S([O-])=O)([O-])=O.[Na+].[Na+].[C:40]([OH:44])(C)([CH3:42])[CH3:41]>[Os](=O)(=O)(=O)=O.CC(C)=O.O>[OH:44][CH:40]([CH2:42][OH:28])[CH2:41][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][N:11]1[C:20](=[O:21])[C:19]2[N:18]([CH3:22])[CH:17]=[N:16][C:15]=2[N:14]([CH3:23])[C:12]1=[O:13] |f:2.3.4|

Inputs

Step One
Name
1-(9-decenyl)-3,7-dimethylxanthine
Quantity
3.2 g
Type
reactant
Smiles
C(CCCCCCCC=C)N1C(=O)N(C=2N=CN(C2C1=O)C)C
Name
Quantity
1.41 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
saturated solution
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
an additional 15 minutes of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted with 25% ethanol/dichloromethane (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic portions were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated to
CUSTOM
Type
CUSTOM
Details
a give a white solid residue
CUSTOM
Type
CUSTOM
Details
Upon recrystallization of the residue in ethanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC(CCCCCCCCN1C(=O)N(C=2N=CN(C2C1=O)C)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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